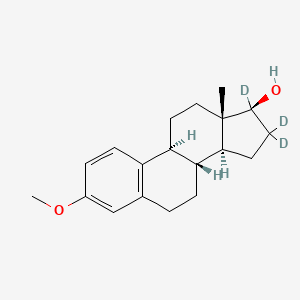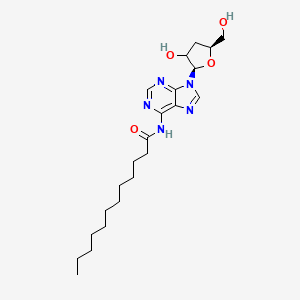
(S)-Fluoxetine-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Fluoxetine-d5 Hydrochloride is a deuterated form of (S)-Fluoxetine Hydrochloride, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium atoms replace hydrogen atoms in the molecular structure, which can affect the compound’s pharmacokinetics and metabolic stability. This compound is primarily used in scientific research to study the pharmacological effects and metabolic pathways of fluoxetine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fluoxetine-d5 Hydrochloride involves several steps, starting with the preparation of the deuterated precursor. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Condensation: Reaction of the deuterated precursor with a suitable amine to form the fluoxetine backbone.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms efficiently.
Automated Synthesis: Employing automated systems to ensure consistency and purity.
Purification: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Fluoxetine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the fluoxetine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various fluoxetine derivatives, which are studied for their pharmacological properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
(S)-Fluoxetine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: Studying the effects of deuteration on chemical stability and reactivity.
Biology: Investigating the metabolic pathways and biological effects of fluoxetine.
Medicine: Researching the pharmacokinetics and pharmacodynamics of fluoxetine in the human body.
Industry: Developing new antidepressant formulations and studying drug interactions.
Mecanismo De Acción
(S)-Fluoxetine-d5 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This increases the extracellular concentration of serotonin, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets include the serotonin transporter (SERT), and the pathways involved are primarily related to serotonin signaling .
Comparación Con Compuestos Similares
Similar Compounds
(S)-Fluoxetine Hydrochloride:
Paroxetine: Another SSRI with similar pharmacological effects.
Sertraline: An SSRI used to treat depression and anxiety disorders.
Uniqueness
(S)-Fluoxetine-d5 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance metabolic stability and reduce the rate of drug metabolism. This can lead to prolonged therapeutic effects and potentially fewer side effects compared to non-deuterated fluoxetine .
Propiedades
IUPAC Name |
(3S)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1/i2D,3D,4D,5D,6D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-XQGDNJOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide](/img/structure/B565161.png)
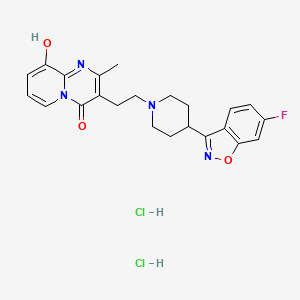
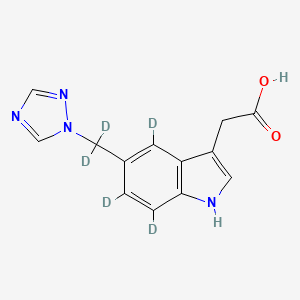
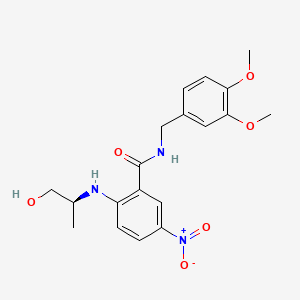
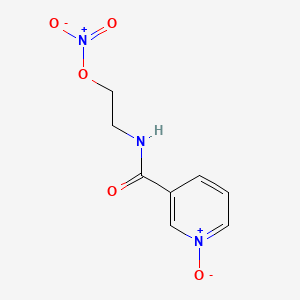

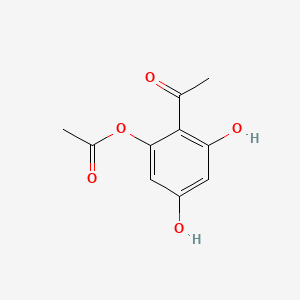


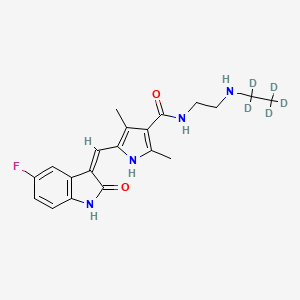

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
